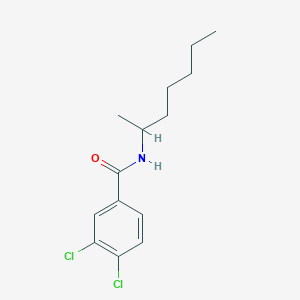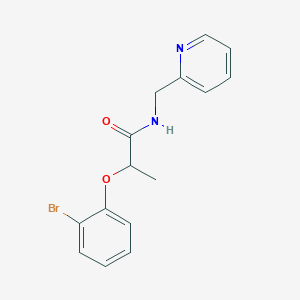![molecular formula C21H21ClN2O2 B5227755 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5227755.png)
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone, also known as AC-262,356, is a synthetic compound that belongs to the family of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of sports and performance-enhancing drugs.
Mecanismo De Acción
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone works by binding to and activating the androgen receptor, which is responsible for the regulation of muscle growth and development. It also stimulates the production of insulin-like growth factor 1 (IGF-1), which is essential for muscle growth and repair.
Biochemical and Physiological Effects:
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to increase muscle mass and strength, enhance endurance, and reduce fatigue. It has also been found to improve bone density and reduce the risk of osteoporosis. Moreover, it has been shown to have a positive effect on lipid metabolism, leading to a reduction in body fat.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for the androgen receptor. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its long-term safety.
Direcciones Futuras
There are several potential future directions for research on 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone. These include further studies to determine its long-term safety and efficacy, as well as its potential applications in the treatment of muscle wasting disorders and other medical conditions. Additionally, research could focus on developing new and more effective compounds based on the structure of 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone.
Métodos De Síntesis
The synthesis of 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone is a complex process that involves several steps. The first step involves the condensation of 2-allyl-4-chlorophenol with butylamine to form the intermediate product, which is then further reacted with 2-chloro-4,6-dimethoxyquinazoline to yield the final product.
Aplicaciones Científicas De Investigación
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of sports and performance-enhancing drugs. It has been shown to exhibit anabolic effects, which can lead to increased muscle mass and strength. Moreover, it has been found to enhance endurance and reduce fatigue, making it an attractive option for athletes.
Propiedades
IUPAC Name |
3-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-2-7-16-14-17(22)10-11-20(16)26-13-6-5-12-24-15-23-19-9-4-3-8-18(19)21(24)25/h2-4,8-11,14-15H,1,5-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQPVOROAGLYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B5227672.png)
![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)
![4,4'-{[2-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5227685.png)
![1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5227693.png)

![ethyl 4-(4-methoxybenzyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5227705.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B5227714.png)
![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5227722.png)
![ethyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5227727.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5227748.png)
![N-methyl-2-(2-phenylethyl)-N-[3-(1-pyrrolidinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5227769.png)

